Product packaging for m-Phenylenediamine-15n(Cat. No.:)

m-Phenylenediamine-15n

Cat. No.: B13046820
M. Wt: 109.13 g/mol
InChI Key: WZCQRUWWHSTZEM-CDYZYAPPSA-N
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Description

m-Phenylenediamine-15n is a stable isotope-labelled analog of m-phenylenediamine (1,3-diaminobenzene), where nitrogen atoms are enriched with 15N. This compound serves as a critical tool in advanced research applications, particularly as a tracer in metabolic and enzymatic reaction studies . Its primary research value is in Nuclear Magnetic Resonance (NMR) spectroscopy, where the 15N isotope provides a superior signal for investigating molecular structures, hydrogen bonding, and reaction mechanisms without the limitations of the more common 14N isotope . The base compound, m-phenylenediamine, is industrially produced by the hydrogenation of 1,3-dinitrobenzene and is a key monomer in synthesizing high-performance polymers such as aramid fibers and epoxy resins . Researchers utilize this compound to study the kinetics and pathways of these polymerization processes. It is also relevant in the development of dyes and as a coupling agent in hair color formulations, allowing for detailed studies of its environmental fate and biological interactions . The unlabelled compound appears as white to colorless needles or flakes that can turn red or purple upon exposure to air due to oxidation . m-Phenylenediamine is hazardous upon exposure via inhalation, skin contact, or ingestion, can cause skin sensitization, and has shown toxic effects on the liver in studies . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, and is strictly not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B13046820 m-Phenylenediamine-15n

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2

Molecular Weight

109.13 g/mol

IUPAC Name

benzene-1,3-di(15N)amine

InChI

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i7+1

InChI Key

WZCQRUWWHSTZEM-CDYZYAPPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N)[15NH2]

Canonical SMILES

C1=CC(=CC(=C1)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for M Phenylenediamine 15n

Precursor Selection and Strategic Design for ¹⁵N Incorporation

The successful synthesis of m-Phenylenediamine-¹⁵N hinges on the strategic selection and preparation of ¹⁵N-labeled precursors. The design of the synthetic route must prioritize the efficient transfer of the isotope and maintain its position within the target molecule throughout the reaction sequence.

The most common and direct precursor for the synthesis of m-Phenylenediamine (B132917) is 1,3-dinitrobenzene. guidechem.com Therefore, the synthesis of 1,3-dinitrobenzene-¹⁵N₂ is the critical first stage. This is typically achieved through the nitration of benzene (B151609) and its derivatives using a ¹⁵N-enriched nitrating agent.

Nitrobenzene-¹⁵N : The foundational precursor, Nitrobenzene-¹⁵N, is prepared by the nitration of benzene. This reaction involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid. uobabylon.edu.iq To achieve isotopic labeling, ¹⁵N-labeled nitric acid (H¹⁵NO₃) is used as the source of the enriched nitrogen. The reaction mechanism involves the formation of the nitronium ion (¹⁵NO₂⁺), which then acts as the electrophile in the substitution reaction with the benzene ring. Commercially, Nitrobenzene-¹⁵N is available with high isotopic purity, typically around 98 atom % ¹⁵N. isotope.comsigmaaldrich.com

1,3-Dinitrobenzene-¹⁵N₂ : The primary precursor for m-Phenylenediamine-¹⁵N is synthesized by the further nitration of Nitrobenzene-¹⁵N. The existing nitro group on the benzene ring is a meta-director, which selectively guides the second nitration to the meta position, yielding 1,3-dinitrobenzene-¹⁵N₂.

Aniline-¹⁵N : While not a direct precursor for the dinitro-reduction pathway, Aniline-¹⁵N is a fundamental ¹⁵N-labeled aromatic amine. myskinrecipes.comisotope.com It can be synthesized through various methods, including the reduction of Nitrobenzene-¹⁵N. Additionally, novel methods have been developed, such as a nitrogen replacement process that incorporates the ¹⁵N atom from glycine-¹⁵N directly into anilines. rsc.org This highlights the diverse strategies available for creating ¹⁵N-labeled aromatic building blocks.

¹⁵N-Labeled PrecursorCAS NumberTypical Isotopic PurityMolecular Formula
Nitrobenzene-¹⁵N3681-79-698 atom % ¹⁵NC₆H₅¹⁵NO₂
Aniline-¹⁵N7022-92-698 atom % ¹⁵NC₆H₇¹⁵N

Maintaining isotopic fidelity—ensuring the ¹⁵N label is not lost or scrambled during the synthesis—is paramount. The most direct and reliable pathway for synthesizing m-Phenylenediamine-¹⁵N₂ involves a three-step process designed to preserve the isotopic label.

Step 1: Synthesis of Nitrobenzene-¹⁵N : Benzene is nitrated using a ¹⁵N-labeled nitrating mixture (H¹⁵NO₃/H₂SO₄).

Step 2: Synthesis of 1,3-Dinitrobenzene-¹⁵N₂ : The resulting Nitrobenzene-¹⁵N is subjected to a second nitration, yielding the meta-disubstituted product.

Step 3: Reduction to m-Phenylenediamine-¹⁵N₂ : The 1,3-Dinitrobenzene-¹⁵N₂ is catalytically hydrogenated to reduce both nitro groups to amino groups, forming the final product.

This pathway is advantageous because the carbon-nitrogen bonds, once formed, are stable under the subsequent reaction conditions, ensuring the ¹⁵N atoms remain incorporated in the aromatic ring.

Optimization of Reaction Conditions for Maximized ¹⁵N Isotopic Enrichment

The efficiency of ¹⁵N incorporation is maximized by carefully optimizing the reaction conditions, particularly in the reduction step. The goal is to achieve a high chemical yield and complete conversion while preventing any side reactions that could compromise the isotopic enrichment of the final product.

The catalytic reduction of 1,3-dinitrobenzene-¹⁵N₂ to m-phenylenediamine-¹⁵N₂ is the final and most critical step. The choice of catalyst and reaction conditions directly impacts the yield and purity of the product. A variety of heterogeneous catalysts have proven effective for the reduction of dinitroaromatics. guidechem.comacademax.com

Commonly used catalytic systems include:

Palladium-based catalysts : Palladium supported on carbon (Pd/C) or other materials like polyurethane (Pd-PU) is highly effective for nitro group reduction under hydrogen pressure. guidechem.com

Nickel-based catalysts : Graphene-supported Nickel-Palladium (NiPd) catalysts and Raney Nickel are also used. guidechem.com A Ni/La₂O₃-SiO₂ catalyst has been shown to achieve high conversion and selectivity in a trickle-bed reactor. academax.com

Platinum-based catalysts : Platinum catalysts can also be employed for the liquid-phase hydrogenation of nitroaromatic compounds. chemicalbook.com

Palladium-Ruthenium catalysts : Supported palladium-ruthenium catalysts have been used for the hydrogenation of m-dinitrobenzene in alcohol or benzene solvents, demonstrating high transformation efficiency (>99%) and selectivity (>98%). google.com

Catalytic SystemTypical SolventTemperature Range (°C)Pressure Range (MPa)Reference
Palladium-Ruthenium SupportedAlcohols or Benzene20 - 1500.1 - 6.0 google.com
Ni/La₂O₃-SiO₂Ethyl acetate or EthanolNot specifiedNot specified academax.com
PlatinumEthanol20Atmospheric (0.1) chemicalbook.com
Graphene-supported NiPdWater/MethanolRoom TemperatureNot specified guidechem.com

The primary strategy for synthesizing m-Phenylenediamine-¹⁵N is the selective and complete reduction of the two nitro groups on the 1,3-dinitrobenzene-¹⁵N₂ precursor. The key challenge is to ensure that the hydrogenation proceeds fully to the diamine without stopping at intermediate stages (e.g., nitraniline) or leading to undesired side products. The reaction conditions, including temperature, hydrogen pressure, and catalyst loading, must be carefully controlled to achieve high chemoselectivity for the desired diamine product. academax.comgoogle.com For this specific synthesis, the focus is on a direct reduction pathway rather than a cyclization strategy.

Purification and Isolation Techniques for High Isotopic Purity

After the synthesis, rigorous purification is necessary to isolate m-Phenylenediamine-¹⁵N with high chemical and isotopic purity. The crude product may contain residual starting materials, intermediates, the catalyst, and isomers.

Catalyst Removal : For heterogeneous catalysts, simple filtration or centrifugation is typically sufficient to separate the catalyst from the reaction mixture. guidechem.comchemicalbook.com

Column Chromatography : Silica gel column chromatography is an effective method for purifying the crude product. guidechem.com The choice of eluent (solvent system) is optimized to separate the desired product from impurities.

Recrystallization : This is a powerful technique for achieving high chemical purity. Solvents such as n-butanol or mixtures of solvents like methanol/ether can be used. researchgate.net The crude m-phenylenediamine is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities behind in the solution.

Isomer Separation : In cases where isomeric impurities (o- or p-phenylenediamine) are present, specific techniques can be employed. One method involves treating an aqueous solution of the isomeric mixture with a heavy metal salt. The ortho and para isomers form an addition product with the salt, which can be separated from the desired meta-isomer. wipo.int

High-Performance Liquid Chromatography (HPLC) : For achieving the highest purity required for analytical standards, HPLC is often used in the final purification stages of isotopically labeled compounds. nih.gov

The final purity and isotopic enrichment of the m-Phenylenediamine-¹⁵N are confirmed using analytical techniques such as mass spectrometry, to verify the mass shift corresponding to the ¹⁵N incorporation, and NMR spectroscopy. myskinrecipes.comnih.govnih.gov

Scale-Up Considerations and Challenges for Gram-Scale Synthesis

A critical initial consideration is the selection of a synthetic route that is not only high-yielding but also robust and amenable to larger-scale operations. The cost and availability of the ¹⁵N-labeled starting materials are paramount, as these are often the main cost drivers in the synthesis of isotopically labeled compounds. For instance, a synthetic pathway that relies on a commercially available, highly enriched ¹⁵N source early in the sequence is often preferred, even if it involves more synthetic steps, over a route that introduces the isotope at a later stage using a complex and expensive labeling reagent.

Key Challenges in Gram-Scale Synthesis:

Several challenges are commonly encountered during the scale-up of ¹⁵N-labeled compound synthesis. These can be broadly categorized into chemical, engineering, and analytical challenges.

Maintaining High Isotopic Enrichment: One of the foremost challenges is to prevent any dilution of the ¹⁵N isotope. biorxiv.orgresearchgate.netnih.gov This requires careful handling to avoid contamination with natural abundance (¹⁴N) nitrogen from atmospheric exposure, solvents, or reagents. Reactions that are sensitive to air may need to be conducted under an inert atmosphere of argon or nitrogen (of appropriate isotopic purity if necessary). The isotopic purity of all nitrogen-containing reagents must be carefully assessed. Incomplete incorporation of the heavy isotope is a common issue that can lead to satellite isotope patterns, making purification and characterization more complex. biorxiv.org

Heat and Mass Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic at the gram scale. Inadequate heat dissipation can lead to side reactions, decomposition of products, and a decrease in yield and purity. Similarly, inefficient mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts. The choice of reactor geometry, stirring mechanism, and heating/cooling systems is crucial for ensuring uniform reaction conditions.

Purification of the Final Product: The purification of m-Phenylenediamine-¹⁵N on a larger scale can be challenging. The physical properties of the labeled compound are nearly identical to its unlabeled counterpart, making separation by conventional techniques like distillation or chromatography difficult if there is any isotopic dilution. The purification method must be chosen to effectively remove process-related impurities, such as unreacted starting materials, reagents, and byproducts. Techniques such as crystallization or preparative chromatography may be employed, but their scalability and efficiency need to be carefully evaluated.

Process Safety: A thorough safety assessment is necessary before undertaking any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions. The handling of potentially hazardous reagents and solvents on a larger scale requires appropriate engineering controls and personal protective equipment.

Illustrative Data on Scale-Up Parameters:

The following tables provide hypothetical yet representative data to illustrate the considerations involved in scaling up the synthesis of m-Phenylenediamine-¹⁵N.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLaboratory Scale (100 mg)Gram Scale (10 g)Key Considerations for Scale-Up
Reaction Vessel 25 mL Round-bottom flask500 mL Jacketed glass reactorSurface-to-volume ratio decreases, affecting heat transfer. Jacketed reactor allows for better temperature control.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing in a larger volume and with potentially viscous reaction mixtures.
Reaction Time 2 hours4-6 hoursMass transfer limitations may slow down the reaction rate. Reaction progress should be monitored.
Solvent Volume 10 mL200 mLIncreased solvent volume impacts cost and waste disposal.
Temperature Control Oil bathCirculating heating/cooling systemPrecise temperature control is critical to minimize side reactions.

Table 2: Impact of Scale on Yield and Purity

ScaleStarting Material (g)Crude Yield (g)Purified Yield (g)Isotopic Enrichment (%)Chemical Purity (%)Challenges Encountered
Bench Scale 0.1000.0850.078>99>99Minimal heat transfer issues; simple purification via flash chromatography.
Gram Scale 10.07.86.598.597Localized overheating leading to byproduct formation; more complex purification required.

The data in Table 2 highlights a common trend in scale-up where both yield and purity can be compromised without careful process optimization. The slight decrease in isotopic enrichment at the gram scale could be attributed to minor atmospheric contamination or the use of reagents with lower isotopic purity. The drop in chemical purity indicates the formation of process-related impurities that were not significant at the smaller scale. Addressing these challenges often involves iterative process development, including optimization of reaction conditions, redesign of the work-up and purification procedures, and implementation of robust process controls.

Elucidation of Molecular Structure, Dynamics, and Reactivity Via 15n Enhanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of m-Phenylenediamine-¹⁵N

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of nitrogen-containing organic compounds. The use of ¹⁵N labeling is particularly advantageous as it allows for direct observation of the nitrogen nuclei, which are central to the chemical properties and reactivity of m-phenylenediamine (B132917). The spin-1/2 nature of the ¹⁵N nucleus results in sharp NMR signals, enabling precise measurements of chemical shifts, coupling constants, and relaxation parameters.

The ¹⁵N chemical shift of aromatic amines is sensitive to the electronic environment around the nitrogen atom. For primary aromatic amines, the ¹⁵N chemical shifts typically fall within a specific range, and these values can be influenced by factors such as solvent, temperature, and pH. figshare.comscience-and-fun.de In the case of m-phenylenediamine, the two primary amine groups are chemically equivalent, which would be expected to result in a single ¹⁵N resonance under symmetric conditions.

¹⁵N NMR Chemical Shift Anisotropy Studies for Electronic Environment Characterization

Chemical Shift Anisotropy (CSA) provides detailed information about the local electronic structure around a nucleus. The CSA is a tensor quantity that describes the orientation-dependent nature of the chemical shift. In solid-state NMR, the principal values of the CSA tensor can be determined, offering a three-dimensional picture of the electronic shielding around the ¹⁵N nucleus.

For the amine nitrogens in m-phenylenediamine-¹⁵N, the CSA is expected to be highly sensitive to the orientation of the nitrogen lone pair and the C-N bond axis relative to the external magnetic field. Studies on other aromatic nitrogen compounds have shown that the CSA can be a sensitive probe of electronic effects such as resonance and induction. nih.gov The principal values of the ¹⁵N CSA tensor would provide a detailed characterization of the electronic environment of the amino groups and their interaction with the aromatic ring.

Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Studies for Molecular Dynamics

Spin-lattice (T₁) and spin-spin (T₂) relaxation times are NMR parameters that provide insights into the motional dynamics of molecules in solution. The measurement of ¹⁵N T₁ and T₂ values for m-phenylenediamine-¹⁵N can elucidate the rotational correlation time of the molecule, which is related to its size and shape, as well as the viscosity of the solvent. buffalo.edunysbc.orgbuffalo.eduuthscsa.edu

Spin-Lattice Relaxation (T₁): This parameter characterizes the rate at which the nuclear spins return to thermal equilibrium with their surroundings (the "lattice"). T₁ is influenced by molecular motions at or near the Larmor frequency.

Spin-Spin Relaxation (T₂): This parameter describes the decay of transverse magnetization due to interactions between neighboring spins. T₂ is sensitive to slower molecular motions.

By analyzing the T₁ and T₂ relaxation data, it is possible to gain a detailed understanding of the tumbling and internal motions of the m-phenylenediamine-¹⁵N molecule in solution. nih.gov

Solid-State ¹⁵N NMR Investigations of Crystalline and Amorphous Phases

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. rsc.org For m-phenylenediamine-¹⁵N, ssNMR can be used to distinguish between crystalline and amorphous forms of the compound.

In a crystalline solid, the molecules are arranged in a regular, repeating lattice. This well-ordered environment typically results in sharp, well-resolved signals in the ssNMR spectrum. In contrast, an amorphous solid lacks long-range order, leading to a distribution of local environments for the molecules. This disorder generally results in broader lines in the ssNMR spectrum.

By comparing the ¹⁵N ssNMR spectra of crystalline and amorphous m-phenylenediamine-¹⁵N, one can obtain information about the differences in molecular packing, conformation, and intermolecular interactions in these two phases. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal and resolution in solid-state ¹⁵N NMR. nih.gov

Multi-Dimensional NMR Experiments (e.g., HMBC, HSQC) for Connectivity and Structural Assignments

Two-dimensional NMR experiments are invaluable for establishing the connectivity between different atoms in a molecule. For m-phenylenediamine-¹⁵N, ¹H-¹⁵N heteronuclear correlation experiments are particularly informative.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and heteronuclei. columbia.eduwikipedia.org In the case of m-phenylenediamine-¹⁵N, an ¹H-¹⁵N HSQC spectrum would show correlations between the ¹⁵N nuclei and the protons of the attached amino groups (-NH₂). This experiment is highly sensitive and provides a "fingerprint" of the N-H connectivities in the molecule. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and heteronuclei, typically over two or three bonds. emerypharma.com An ¹H-¹⁵N HMBC spectrum of m-phenylenediamine-¹⁵N would show correlations between the ¹⁵N nuclei and the protons on the aromatic ring. These correlations are crucial for confirming the substitution pattern of the phenylenediamine and for assigning the resonances of the aromatic protons.

The following table illustrates the expected HMBC correlations for m-phenylenediamine-¹⁵N:

Proton PositionCorrelated ¹⁵NNumber of Bonds
H₂N₁3
H₄N₁, N₃2
H₅N₃3
H₆N₁, N₃4

These multi-dimensional NMR techniques, enabled by ¹⁵N labeling, provide unambiguous evidence for the molecular structure and connectivity of m-phenylenediamine. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for ¹⁵N-Dependent Band Assignments and Structural Probing

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds. Isotopic substitution, such as replacing ¹⁴N with ¹⁵N, leads to predictable shifts in the vibrational frequencies of modes involving the nitrogen atom.

For m-phenylenediamine, the vibrational modes involving the amino groups, such as N-H stretching, bending, and wagging, are particularly sensitive to ¹⁵N labeling. The heavier ¹⁵N isotope will cause a shift to lower frequencies (a redshift) for these bands. By comparing the IR and Raman spectra of unlabeled m-phenylenediamine with those of m-phenylenediamine-¹⁵N, it is possible to definitively assign the vibrational bands associated with the amino groups.

Studies on isotopically labeled N,N,N',N'-tetramethyl-p-phenylenediamine have demonstrated significant vibrational frequency shifts upon ¹⁵N substitution, confirming the utility of this approach for band assignment. acs.org This information is valuable for understanding the nature of the chemical bonds and the intermolecular interactions, such as hydrogen bonding, involving the amino groups.

Advanced Mass Spectrometry for Isotopic Purity Verification and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for verifying the isotopic purity of m-phenylenediamine-¹⁵N and for elucidating its fragmentation pathways.

Isotopic Purity Verification: The molecular weight of unlabeled m-phenylenediamine (C₆H₈N₂) is approximately 108.14 g/mol . Upon substitution of both nitrogen atoms with ¹⁵N, the molecular weight of m-phenylenediamine-¹⁵N₂ increases to approximately 110.14 g/mol . High-resolution mass spectrometry can easily distinguish between the unlabeled and the fully labeled compound. The relative intensities of the molecular ion peaks for the different isotopologues can be used to accurately determine the level of ¹⁵N enrichment.

Fragmentation Pathway Analysis: Electron impact ionization mass spectrometry causes the molecular ion to fragment in a characteristic pattern. The analysis of these fragments provides valuable structural information. For aromatic amines, a common fragmentation pathway is the cleavage of the C-N bond. libretexts.orgmiamioh.edu

For m-phenylenediamine, the fragmentation is expected to involve the loss of amine-related fragments. The presence of the ¹⁵N label will result in a mass shift for any fragments containing nitrogen. This allows for the unambiguous identification of nitrogen-containing fragments and helps to piece together the fragmentation mechanism. nih.govacs.orglibretexts.org

The following table summarizes some potential fragments and their expected mass-to-charge ratios (m/z) for both unlabeled and ¹⁵N-labeled m-phenylenediamine:

FragmentFormulam/z (Unlabeled)m/z (¹⁵N₂)
Molecular Ion[C₆H₈N₂]⁺108110
Loss of H[C₆H₇N₂]⁺107109
Loss of NH₂[C₆H₆N]⁺9293
Aniline (B41778) Ion[C₆H₆N]⁺9293

By analyzing the fragmentation pattern of m-phenylenediamine-¹⁵N, a detailed understanding of its gas-phase ion chemistry can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is an indispensable technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. nist.gov When analyzing the ¹⁵N-labeled m-phenylenediamine, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for its differentiation from other isobaric compounds.

The theoretical monoisotopic mass of m-phenylenediamine-¹⁵n is calculated based on the exact masses of its constituent isotopes, including the two ¹⁵N atoms. This calculated mass provides a reference against which the experimentally measured mass is compared. The minuscule difference between the measured and theoretical mass, typically in the parts-per-million (ppm) range, validates the elemental formula of the analyte.

Research Findings:

In a hypothetical HRMS analysis of m-phenylenediamine-¹⁵n, the instrument would detect the protonated molecule [M+H]⁺. The high resolving power of the mass spectrometer would enable the distinction of this ion from molecules with very similar nominal masses but different elemental compositions. The mass accuracy of modern Orbitrap or FT-ICR mass spectrometers can be in the low ppm range, lending high confidence to the molecular formula assignment. nist.gov

AttributeValue
Molecular FormulaC₆H₈¹⁵N₂
Theoretical Monoisotopic Mass110.0837 u
Hypothetical Measured m/z of [M+H]⁺111.0910 u
Mass Accuracy (ppm)< 2 ppm

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For m-phenylenediamine-¹⁵n, the protonated molecular ion ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

The presence of the two ¹⁵N atoms is particularly informative in MS/MS analysis. Any fragment ion that retains one or both nitrogen atoms will exhibit a corresponding mass shift compared to the fragmentation of the unlabeled compound. This allows for the precise tracking of the nitrogen atoms through the fragmentation pathways, thereby confirming the proposed fragmentation mechanisms. nih.gov

Research Findings:

The fragmentation of aromatic amines like m-phenylenediamine typically involves the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). In the case of m-phenylenediamine-¹⁵n, these losses would be observed as ¹⁵NH₃ or HC¹⁵N, leading to characteristic mass shifts in the product ion spectrum.

For instance, a common fragmentation pathway for protonated aromatic diamines involves the elimination of ammonia. For the ¹⁵N-labeled compound, the loss of ¹⁵NH₃ (a neutral loss of 18.0321 u) would result in a specific product ion. Another potential fragmentation pathway could involve the cleavage of the aromatic ring, with the resulting fragments' masses indicating the presence of the ¹⁵N isotopes. By analyzing these specific neutral losses and the m/z of the resulting fragment ions, a detailed map of the molecule's fragmentation can be constructed.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossProduct Ion (m/z)
111.0910[M+H - ¹⁵NH₃]⁺¹⁵NH₃ (18.0321 u)93.0589
111.0910[M+H - HC¹⁵N]⁺HC¹⁵N (28.0187 u)83.0723

Mechanistic Investigations Utilizing 15n Isotopic Tracing in Organic Reactions

Reaction Kinetics and Pathway Elucidation for Aromatic Amination Reactions

¹⁵N isotopic labeling is a critical technique for dissecting the intricate details of aromatic amination reactions. By replacing the naturally abundant ¹⁴N with ¹⁵N in m-phenylenediamine (B132917), researchers can follow the nitrogen atoms throughout the reaction, providing clear evidence for proposed mechanistic steps.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the formation of C-N bonds on an aromatic ring. The generally accepted mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.

The use of ¹⁵N-labeled m-phenylenediamine can provide definitive evidence for this pathway. For instance, in a reaction where one of the amino groups of m-Phenylenediamine-¹⁵N acts as a nucleophile attacking an activated aryl halide, the presence of the ¹⁵N label in the final product confirms that the amino group has indeed been incorporated. Furthermore, kinetic isotope effect (KIE) studies, comparing the reaction rates of the ¹⁴N- and ¹⁵N-labeled reactants, can offer insights into the rate-determining step. A significant ¹⁵N KIE would suggest that the C-N bond formation or a subsequent step involving the nitrogen atom is part of the rate-limiting process.

Table 1: Illustrative Kinetic Data for a Hypothetical SNAr Reaction

ReactantRate Constant (k, s⁻¹)Kinetic Isotope Effect (k¹⁴/k¹⁵)
m-Phenylenediaminek¹⁴Value > 1 suggests ¹⁵N involvement in the rate-determining step
m-Phenylenediamine-¹⁵Nk¹⁵

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. While the amino groups of m-phenylenediamine are strongly activating and ortho-, para-directing, reactions can be complex. ¹⁵N-tracer studies are invaluable in these scenarios. For example, in nitration reactions, the use of ¹⁵N-labeled nitric acid can help to distinguish between the incoming nitro group and any potential side reactions involving the amino groups.

Conversely, if m-Phenylenediamine-¹⁵N is used as the substrate, the ¹⁵N label allows for the precise tracking of the original amino groups and can help to identify any unexpected rearrangements or participation in the reaction mechanism.

Understanding Rearrangement Reactions and Isotopic Scrambling Phenomena

Many organic reactions are accompanied by molecular rearrangements, which can be challenging to decipher. Isotopic labeling with ¹⁵N is a powerful tool for tracking the movement of nitrogen atoms during such processes. For instance, in rearrangements where an amino group migrates, such as the Hofmann or Curtius rearrangements of related derivatives, starting with a ¹⁵N-labeled amino group in a precursor to m-phenylenediamine would allow for the unambiguous determination of the final position of the nitrogen atom in the rearranged product.

Isotopic scrambling, where the isotopic label appears in positions other than its original location, can also provide deep mechanistic insights. If a reaction involving m-Phenylenediamine-¹⁵N were to show scrambling of the ¹⁵N label between the two amino groups, it would suggest the involvement of a symmetrical intermediate or a rapid equilibrium process that allows for the exchange of the nitrogen atoms.

Isotopic Labeling for Tracing of Reaction Intermediates

The direct observation of reaction intermediates is often difficult due to their transient nature. ¹⁵N isotopic labeling, coupled with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a means to detect and characterize these fleeting species. nih.govnih.gov

In a reaction involving m-Phenylenediamine-¹⁵N, the distinct magnetic properties of the ¹⁵N nucleus can be exploited in ¹⁵N NMR spectroscopy. nih.govnih.gov The appearance of new signals in the ¹⁵N NMR spectrum during the course of a reaction can indicate the formation of intermediates where the nitrogen atom is in a different chemical environment. nih.govnih.gov Similarly, in mass spectrometry, the ¹⁵N label results in a one-mass-unit shift in the molecular ion and any nitrogen-containing fragments, allowing for their identification in a complex reaction mixture.

Table 2: Hypothetical ¹⁵N NMR Chemical Shifts for Tracing Intermediates

SpeciesHypothetical ¹⁵N Chemical Shift (ppm)
m-Phenylenediamine-¹⁵N-320
Reaction Intermediate (e.g., Meisenheimer complex)-280
Final Product-300

Mechanisms of Degradation Pathways (e.g., Thermal, Photochemical, Oxidative)

Understanding the degradation of organic compounds is crucial for environmental science and material stability. ¹⁵N isotopic tracing can be employed to elucidate the mechanisms of thermal, photochemical, and oxidative degradation of m-phenylenediamine.

In thermal degradation studies, m-Phenylenediamine-¹⁵N can be subjected to high temperatures, and the degradation products analyzed by techniques like GC-MS. The presence of the ¹⁵N label in specific products can help to reconstruct the fragmentation pathways.

For photochemical degradation , irradiating m-Phenylenediamine-¹⁵N with light and analyzing the resulting photoproducts can reveal the primary photochemical processes. For example, identifying ¹⁵N-containing products can help determine if C-N bond cleavage is a key degradation step.

In oxidative degradation , reacting m-Phenylenediamine-¹⁵N with various oxidizing agents and analyzing the products can shed light on the mechanism of oxidation. For instance, in oxidative coupling reactions, the ¹⁵N label can be used to determine whether the coupling occurs through the nitrogen atoms and to identify the structure of the resulting polymers or oligomers.

Applications of M Phenylenediamine 15n in Polymer and Materials Science

Investigation of Polymerization Mechanisms and Kinetics using ¹⁵N Tracers

The use of m-Phenylenediamine-¹⁵N as a tracer is invaluable for tracking the progression of polymerization reactions and understanding their kinetics. By monitoring the changes in the ¹⁵N NMR signal, researchers can follow the conversion of the amine functionalities into amide or imide linkages in real-time.

In the synthesis of aromatic polyamides and polyimides, m-phenylenediamine (B132917) is a common diamine monomer. The reaction involves the nucleophilic attack of the amine group on a carbonyl carbon of a diacid chloride or a dianhydride. vt.edu The incorporation of ¹⁵N-labeled m-phenylenediamine allows for a precise tracking of this reaction.

Initially, the ¹⁵N NMR spectrum will show a characteristic resonance for the primary amine nitrogens of the m-Phenylenediamine-¹⁵N monomer. As the polycondensation reaction proceeds, this peak will decrease in intensity, while new peaks corresponding to the newly formed amide (in polyamides) or amic acid and subsequently imide (in polyimides) linkages will appear and grow. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, and thus the transformation from an amine to an amide or imide results in a significant change in its resonance frequency.

Kinetic studies can be performed by acquiring a series of ¹⁵N NMR spectra over time. By integrating the peak areas of the reactant and product species, the rate of reaction can be determined. This approach can provide crucial data for understanding the influence of various reaction parameters, such as temperature, solvent, and catalyst, on the polymerization kinetics.

Illustrative Data Table: ¹⁵N NMR Chemical Shifts during Polycondensation

SpeciesFunctional GroupTypical ¹⁵N Chemical Shift (ppm)
m-Phenylenediamine-¹⁵NPrimary Amine (-NH₂)50 - 70
Poly(amic acid) IntermediateAmide (-CONH-)80 - 100
PolyamideAmide (-CONH-)85 - 110
PolyimideImide (-CO-N-CO-)110 - 130
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and specific polymer structure.

m-Phenylenediamine is also widely used as a curing agent for epoxy resins. The curing process involves the reaction of the amine groups with the epoxide rings, leading to the formation of a highly crosslinked, three-dimensional network. digitallibrarynasampe.org The use of m-Phenylenediamine-¹⁵N can provide detailed insights into this complex process.

Pulsed NMR techniques can be employed to monitor the curing process in real time. nih.gov As the crosslinking reaction proceeds, the mobility of the m-phenylenediamine units becomes increasingly restricted. This change in molecular motion can be detected through ¹⁵N NMR relaxation time measurements, such as the spin-spin relaxation time (T₂). Initially, the ¹⁵N-labeled diamine in the liquid resin will have a relatively long T₂, indicative of high mobility. As the network forms, the T₂ values will decrease significantly, reflecting the transition from a liquid to a solid state.

By tracking the evolution of the different T₂ components, one can quantify the formation of the crosslinked network and gain a deeper understanding of the curing kinetics and the development of the final network structure.

Probing Polymer Chain Architecture and Network Formation through ¹⁵N Labeling

The final properties of a polymer are intimately linked to its chain architecture and, in the case of thermosets, its network structure. ¹⁵N labeling of the m-phenylenediamine units allows for the investigation of these structural features with high precision.

By incorporating m-Phenylenediamine-¹⁵N into a polymer, the nitrogen atoms act as site-specific probes. Advanced solid-state NMR techniques can be used to measure distances between the ¹⁵N-labeled sites and other nuclei (e.g., ¹³C, ¹H) in the polymer structure. This information can be used to determine bond angles, and torsional angles, and to build a detailed picture of the local chain conformation.

In crosslinked networks, ¹⁵N labeling can help to elucidate the connectivity of the network. By analyzing the ¹⁵N NMR spectra, it is possible to distinguish between different types of network junctions and to quantify the degree of crosslinking. For instance, primary and secondary amine groups in the m-phenylenediamine unit will have distinct ¹⁵N chemical shifts, allowing for the differentiation of reacted and unreacted sites within the cured resin.

Advanced Characterization of ¹⁵N-Labeled Polymer Structures (e.g., Solid-State NMR of Polymers)

Solid-state NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of polymers in the solid state. nih.govrug.nl The low natural abundance of ¹⁵N (0.37%) often makes natural abundance ¹⁵N NMR challenging. However, by synthesizing polymers with ¹⁵N-enriched m-phenylenediamine, the sensitivity of the NMR experiment is dramatically increased, enabling a wide range of advanced characterization studies.

Cross-polarization magic-angle spinning (CP/MAS) is a common solid-state NMR technique that can provide high-resolution spectra of ¹⁵N-labeled polymers. These spectra can reveal information about the local chemical environment, polymorphism (different crystalline forms), and the presence of amorphous regions. For example, in polyamides, different crystalline forms (e.g., α and γ forms) can be clearly distinguished by their unique ¹⁵N chemical shifts.

Furthermore, techniques such as rotational-echo double-resonance (REDOR) NMR can be used to measure internuclear distances between the ¹⁵N label and other nuclei with high accuracy. This information is crucial for determining the packing of polymer chains in the solid state and for understanding the nature of intermolecular interactions, such as hydrogen bonding.

Illustrative Data Table: Solid-State ¹⁵N NMR for Polyamide Characterization

Polymer Form¹⁵N Chemical Shift (ppm)Information Gained
Amorphous PolyamideBroad resonance (e.g., 80-95 ppm)Distribution of local environments
α-Crystalline FormSharp peak (e.g., ~84 ppm)Specific chain conformation
γ-Crystalline FormSharp peak (e.g., ~89 ppm)Different chain conformation
Note: Chemical shifts are illustrative and depend on the specific polyamide.

Elucidation of Polymer Degradation and Aging Mechanisms

The durability and lifespan of polymers are limited by degradation and aging processes, which involve irreversible changes in their chemical structure. nist.govnih.gov Understanding these mechanisms is crucial for designing more stable materials. The use of m-Phenylenediamine-¹⁵N as a tracer can provide unique insights into the degradation pathways of polymers containing this unit.

When a polymer containing ¹⁵N-labeled m-phenylenediamine is subjected to degradative conditions (e.g., heat, UV radiation, chemical exposure), changes in the chemical structure around the nitrogen atoms can be monitored by ¹⁵N NMR. For example, chain scission at the C-N bond of an amide or imide group would lead to the formation of new chemical species with distinct ¹⁵N chemical shifts. nist.gov

By identifying and quantifying these degradation products, it is possible to reconstruct the degradation mechanism. For instance, in the thermal degradation of polyimides, ¹⁵N NMR could be used to track the cleavage of the imide ring and the subsequent reactions of the resulting fragments. Similarly, in the oxidative degradation of polyamides, the formation of oxidized nitrogen species could be detected. This level of detail is often difficult to obtain with other analytical techniques, making ¹⁵N isotopic labeling a powerful tool in the study of polymer aging. nih.gov

Theoretical and Computational Investigations on 15n Labeled Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. nih.gov For m-phenylenediamine (B132917), MD simulations have been used to explore its stability and interactions, particularly the formation of intermolecular hydrogen bonds (N–H···N) in trimers. tandfonline.com These simulations help in understanding how molecules interact with each other in a condensed phase.

In the context of m-phenylenediamine-¹⁵N, MD simulations would be particularly useful for studying isotopic effects on hydrogen bonding dynamics. The heavier ¹⁵N isotope can lead to slight changes in the vibrational frequency of the N-H bond, which may subtly affect the strength and lifetime of hydrogen bonds. By simulating the system, researchers can analyze trajectories to understand how this isotopic substitution impacts the conformational landscape and the stability of intermolecular complexes. Such simulations are valuable for interpreting experimental data where dynamics play a key role. tandfonline.comtandfonline.com Non-adiabatic dynamics simulations have also been used to investigate the excited-state relaxation pathways of related phenylenediamine derivatives. rsc.org

Computational Modeling of Reaction Pathways and Transition States for ¹⁵N-Containing Species

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states (TS) on the potential energy surface (PES). ethz.ch Quantum chemical methods are essential for exploring these reaction pathways, and their application can be accelerated by combining them with automated search algorithms. acs.orgnih.gov

For reactions involving m-phenylenediamine-¹⁵N, such as nucleophilic aromatic substitution or polymerization, computational modeling can elucidate the detailed mechanism. rsc.org Calculations can map the minimum energy pathway (MEP) from reactants to products, identifying the structure and energy of the transition state. This allows for the calculation of activation barriers, which are critical for understanding reaction rates. ethz.ch The use of ¹⁵N labeling can be a powerful tool in these studies. By modeling the reaction for both the ¹⁴N and ¹⁵N isotopologues, one can calculate the kinetic isotope effect (KIE), which provides valuable information about the rate-determining step and the nature of the transition state. Informatics-based tools can help generate complex reaction networks to identify all plausible pathways for reactions like the conversion of polyolefins to aromatics. acs.org

Ab Initio and Semi-Empirical Methods for Understanding Isotopic Effects

Isotopic effects are the changes in physical or chemical properties that arise from differences in the isotopic composition of a substance. Computational methods are crucial for quantifying and understanding these effects.

Ab Initio Methods: High-level ab initio methods, such as Coupled Cluster (CCSD(T)), provide very accurate calculations of molecular energies and properties. These methods can be used to calculate vibrational frequencies for reactants and transition states with high precision. aip.org From these frequencies, equilibrium isotope effects (EIEs) and kinetic isotope effects (KIEs) can be determined using the Bigeleisen-Mayer equations. aip.orgacs.org For example, ab initio calculations have been used to investigate ¹⁵N KIEs in the reaction between NO and O₃, providing insight into atmospheric chemistry. aip.org For m-phenylenediamine-¹⁵N, these methods could be used to predict the ¹⁵N KIE for a specific reaction, helping to confirm or elucidate the reaction mechanism.

Semi-Empirical Methods: While less accurate than ab initio or DFT methods, semi-empirical methods are much faster. They can be useful for initial explorations of large systems or for dynamic simulations where a large number of energy calculations are required. For instance, INDO–MO theory has been used to calculate ¹⁵N–¹³C spin–spin coupling constants in aniline (B41778) derivatives, demonstrating its utility in predicting trends in NMR parameters. researchgate.net These methods can provide a qualitative understanding of isotopic effects before more computationally expensive calculations are performed.

The table below summarizes the application of these methods to study isotopic effects.

MethodApplicationInformation Gained
Ab Initio (e.g., CCSD(T))Calculation of precise vibrational frequencies for reactants and transition states. aip.orgAccurate prediction of Kinetic Isotope Effects (KIEs) and Equilibrium Isotope Effects (EIEs). acs.org
DFT (e.g., B3LYP)Modeling reaction pathways and calculating vibrational frequencies. tandfonline.comGood balance of accuracy and cost for predicting KIEs and understanding reaction mechanisms. rsc.org
Semi-Empirical (e.g., INDO)Rapid calculation of electronic properties and NMR parameters for large systems. researchgate.netQualitative trends in properties like spin-spin coupling constants. researchgate.net

Development of Advanced Analytical Methodologies Leveraging M Phenylenediamine 15n

Application of m-Phenylenediamine-15N as an Internal Standard in Quantitative Analysis

In quantitative analysis, the use of an internal standard is crucial for correcting variations in sample preparation, instrument response, and matrix effects. oup.comnih.gov An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest. nih.gov A stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard" for this purpose because it co-elutes with the analyte in chromatographic systems and exhibits nearly identical ionization efficiency in a mass spectrometer. nih.govresearchgate.net

When a known quantity of this compound is added to a sample at an early stage of the analytical process, it experiences the same potential losses during extraction, cleanup, and injection as the native m-phenylenediamine (B132917). By measuring the ratio of the mass spectrometric signal of the native analyte to that of the 15N-labeled standard, a highly accurate quantification can be achieved, as this ratio remains constant regardless of sample loss. oup.comoup.comnih.gov This approach significantly improves the accuracy and precision of analytical methods for determining the concentration of m-phenylenediamine in complex matrices like environmental samples or industrial products.

Table 1: Example of Internal Standard Correction in Quantitative Analysis

This interactive table demonstrates how the analyte/internal standard ratio is used to calculate the final concentration, correcting for variations in sample recovery.

Sample IDAnalyte Peak Area (m-phenylenediamine)IS Peak Area (this compound)Analyte/IS RatioCalculated Concentration (µg/L)
Calibration Std 155,120110,2000.505.0
Calibration Std 2108,900109,8000.9910.0
Sample A (85% Recovery)84,15094,1000.898.9
Sample B (95% Recovery)94,050104,5000.909.0
Sample C (70% Recovery)69,30077,0000.909.0

Isotopic Dilution Mass Spectrometry (IDMS) for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a direct route to SI-traceable measurements of chemical purity and concentration. The method leverages the precise addition of a known amount of an isotopically enriched standard, like this compound, to a sample containing an unknown quantity of the native analyte. nist.gov

The core principle of IDMS involves creating a blend of the sample and the enriched standard and then measuring the altered isotopic ratio of the element of interest—in this case, nitrogen. Because the amount of the added isotopic standard is known with high accuracy, the unknown amount of the native analyte can be calculated directly from the measured isotope ratio of the blend. nist.gov This technique is less dependent on the stability of the instrument's signal intensity and is considered a primary ratio method, capable of achieving very low measurement uncertainty. The application of IDMS with this compound is particularly valuable for certifying reference materials and for high-stakes analyses where accuracy is paramount.

Method Development for Tracing Nitrogen Sources in Complex Chemical Systems

The 15N label in this compound acts as a tracer, allowing researchers to follow the path of the molecule's nitrogen atoms through complex chemical reactions or environmental pathways. nih.gov This is a powerful tool for elucidating reaction mechanisms, understanding degradation processes, and studying metabolic pathways.

For instance, in polymer chemistry, m-phenylenediamine is often used as a monomer or a curing agent. By using this compound, chemists can track how the diamine is incorporated into a polymer chain and study the stability of the resulting linkages. By analyzing the reaction products with mass spectrometry, it is possible to identify which fragments contain the 15N label, thereby piecing together the reaction mechanism. Similarly, in environmental fate studies, tracing the 15N label can reveal the degradation products of m-phenylenediamine, providing insight into its persistence and transformation in ecosystems.

Table 2: Hypothetical Mass Shifts in Reaction Products Due to 15N Labeling

This table illustrates how the presence of one or two 15N atoms in a product molecule would increase its mass, allowing it to be distinguished from the unlabeled product by mass spectrometry.

Compound/FragmentChemical FormulaMass of Unlabeled Compound (Da)Mass with One 15N Atom (Da)Mass with Two 15N Atoms (Da)
m-PhenylenediamineC₆H₈N₂108.07109.07110.06
Hypothetical Product AC₁₀H₁₂N₂O176.09177.09178.09
Hypothetical Product BC₈H₁₀N₂134.08135.08136.08

Validation and Inter-laboratory Comparisons of 15N-Based Analytical Protocols

For any analytical method to be considered reliable, it must undergo rigorous validation. nih.govnih.gov For a quantitative method using this compound, validation would involve assessing several key parameters to ensure its fitness for purpose. These parameters include:

Accuracy: The closeness of the measured value to the true value, often determined by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among a series of individual measurements, typically expressed as standard deviation or coefficient of variation. It includes repeatability (within-lab) and reproducibility (between-labs).

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise. osha.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov

Table 3: Hypothetical Inter-laboratory Comparison for the Quantification of m-Phenylenediamine using a 15N-IDMS Method

This interactive table presents sample data from a round-robin study, showing the consistency of results across different analytical laboratories.

Laboratory IDSample 1 Measured Value (ng/mL)Sample 2 Measured Value (ng/mL)
Lab A25.478.1
Lab B24.976.5
Lab C26.177.9
Lab D25.175.8
Lab E25.878.5
Mean 25.46 77.36
Std. Deviation 0.49 1.14
Coeff. of Variation (%) 1.92% 1.47%

Future Research Directions and Emerging Methodologies for M Phenylenediamine 15n

Integration with Advanced Hyphenated Techniques (e.g., LC-NMR, GC-NMR)

The coupling of chromatographic separation with spectroscopic detection, known as hyphenation, offers powerful tools for analyzing complex mixtures. ajrconline.orgnih.gov The integration of m-Phenylenediamine-¹⁵N with techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) represents a significant frontier in the analysis of polymerization reactions and metabolic pathways.

The use of ¹⁵N labeling provides a unique spectroscopic handle that can be exploited by NMR. In the context of polymer chemistry, where m-phenylenediamine (B132917) is a key monomer for materials like aramid fibers and epoxy resins, LC-NMR could be used to monitor polymerization reactions in real-time. taylorandfrancis.commarketpublishers.com By tracking the ¹⁵N chemical shifts, researchers can observe the conversion of the diamine monomers into the polymer backbone, identify reaction intermediates, and characterize end-groups or defects in the polymer chain with high specificity. researchgate.net

GC-NMR, while less common for polymer analysis, could be invaluable for studying the synthesis of m-Phenylenediamine-¹⁵N itself or for analyzing volatile side-products generated during its use in chemical transformations. The distinct signals from the ¹⁵N-labeled amine groups would allow for unambiguous identification and quantification of trace components in complex reaction mixtures.

Table 1: Potential LC-¹⁵N NMR Data for Monitoring Polycondensation with m-Phenylenediamine-¹⁵N

Time (min)Species¹⁵N Chemical Shift (ppm)Peak Intensity (Relative)Inferred Status
0m-Phenylenediamine-¹⁵N-325.0100Monomer
30Amide Intermediate-¹⁵N-260.545Intermediate
30m-Phenylenediamine-¹⁵N-325.055Unreacted Monomer
120Polymer Backbone Amide-¹⁵N-258.292Polymerization
120m-Phenylenediamine-¹⁵N-325.08Residual Monomer

Note: Chemical shift values are hypothetical and for illustrative purposes.

Exploration of Novel Synthetic Pathways for High-Purity and Cost-Effective Labeling

The broader application of m-Phenylenediamine-¹⁵N is currently limited by the availability of high-purity labeled material and the cost associated with its synthesis. A critical area of future research is the development of novel, efficient, and economical synthetic routes.

Current methods for producing ¹⁵N-labeled compounds can be expensive and complex. researchgate.net Research could focus on pathways starting from readily available and cost-effective ¹⁵N sources, such as [¹⁵N]-ammonia or [¹⁵N]-nitrate. nih.gov One potential route involves the dinitration of benzene (B151609) followed by reduction using a ¹⁵N-labeled reducing agent or a catalytic system that facilitates nitrogen isotope exchange. The conventional synthesis of m-phenylenediamine is achieved through the hydrogenation of 1,3-dinitrobenzene. wikipedia.org Adapting this process for isotopic labeling requires careful selection of reagents and conditions to ensure high incorporation efficiency and avoid isotopic scrambling.

Another promising approach is the exploration of biocatalytic methods. Engineered microorganisms could potentially synthesize ¹⁵N-labeled aromatic amines from simple ¹⁵N-labeled precursors, offering a greener and potentially more cost-effective alternative to traditional chemical synthesis. researchgate.net The development of such pathways would require significant research in metabolic engineering and enzyme discovery.

Table 2: Comparison of Potential Synthetic Routes for m-Phenylenediamine-¹⁵N

Synthetic PathwayPotential ¹⁵N SourceEstimated Isotopic Purity (%)Key Challenges
Chemical Synthesis
Route A: Reduction of 1,3-dinitrobenzene[¹⁵N]-Hydrazine>98%Cost and handling of labeled hydrazine
Route B: Ammonolysis of 1,3-dichlorobenzene[¹⁵N]-Ammonia95-99%Harsh reaction conditions, catalyst development
Biocatalytic Synthesis
Engineered E. coli Pathway[¹⁵N]-Ammonium Chloride>99%Low yields, complex pathway engineering

Expansion into Other Specialized Chemical Transformations and Applications

While m-phenylenediamine is predominantly used in polymer science, its ¹⁵N-labeled analogue can serve as a powerful mechanistic probe in a wider range of chemical transformations. marketpublishers.comamino-chem.com Future research should aim to expand the application of m-Phenylenediamine-¹⁵N beyond its traditional uses.

One area of interest is in the study of diazotization and coupling reactions, which are fundamental to the dye industry. wikipedia.org By using m-Phenylenediamine-¹⁵N, researchers can track the fate of the nitrogen atoms throughout the reaction sequence using Mass Spectrometry and NMR, clarifying reaction mechanisms and identifying the source of any nitrogen-containing byproducts. nih.gov This could lead to the optimization of dye synthesis, improving yields and reducing waste.

Furthermore, m-Phenylenediamine-¹⁵N could be used to investigate the metabolism and environmental fate of aromatic amines. As a tracer, it can help elucidate the pathways by which these compounds are broken down by microorganisms in soil and water, providing crucial data for environmental risk assessments. wikipedia.org The unique isotopic signature allows for precise tracking of the compound and its degradation products in complex environmental matrices. alfa-chemistry.com

Development of High-Throughput Screening Methods Utilizing ¹⁵N Tracers

High-throughput screening (HTS) is a methodology used extensively in drug discovery to rapidly test thousands of chemical compounds. bmglabtech.com This approach can be adapted for materials science and catalysis research, where ¹⁵N tracers like m-Phenylenediamine-¹⁵N could enable novel screening assays.

For instance, HTS methods could be developed to discover new catalysts for polymerization reactions. A library of potential catalysts could be screened in parallel using m-Phenylenediamine-¹⁵N as a monomer. The reaction progress could be monitored by detecting the incorporation of the ¹⁵N label into the polymer product using techniques amenable to automation, such as mass spectrometry. nih.gov This would allow for the rapid identification of highly active and selective catalysts.

Similarly, in the field of materials discovery, m-Phenylenediamine-¹⁵N could be used in combinatorial synthesis to create libraries of new polymers. The properties of these ¹⁵N-labeled polymers, such as thermal stability or degradation rates, could then be screened using analytical techniques that can detect changes in the ¹⁵N environment, providing a rapid method for identifying materials with desired characteristics.

Table 3: Conceptual High-Throughput Screening Assay for Polymerization Catalysts

Assay StepDescriptionDetection Method
1. DispensingRobotic dispensing of catalyst library, m-Phenylenediamine-¹⁵N, and other reagents into a 96-well plate.N/A
2. ReactionIncubation under controlled temperature and time.N/A
3. Quenching & PrecipitationAddition of a quenching agent and a non-solvent to precipitate the newly formed polymer.N/A
4. AnalysisHigh-throughput Isotope Ratio Mass Spectrometry (IRMS) to quantify the ¹⁵N enrichment in the precipitated polymer fraction.IRMS
5. Hit IdentificationWells showing the highest ¹⁵N incorporation are identified as containing the most active catalysts.Data Analysis Software

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of m-Phenylenediamine-15N in synthetic chemistry applications?

  • Methodological Answer : Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and ¹⁵N nuclear magnetic resonance (NMR) . For HRMS, compare the molecular ion peak ([M+H]⁺) with theoretical isotopic distribution. In ¹⁵N NMR, the absence of ¹⁴N-coupled splitting (due to the spin-½ nature of ¹⁵N) confirms isotopic enrichment . Quantitative analysis can be supplemented with isotope ratio mass spectrometry (IRMS) to detect trace ¹⁴N impurities .

Q. What are the critical steps for synthesizing m-Phenylenediamine-15N while minimizing isotopic dilution?

  • Methodological Answer : Use Schlenk-line techniques under inert atmospheres to prevent contamination. Start with ¹⁵N-labeled precursors (e.g., ¹⁵NH₃) and employ catalytic hydrogenation of m-dinitrobenzene-¹⁵N₂ using palladium catalysts. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product integrity through Fourier-transform infrared spectroscopy (FTIR) to detect NH₂ stretching vibrations (~3300 cm⁻¹) .

Q. How does isotopic labeling with ¹⁵N affect the spectroscopic characterization of m-Phenylenediamine?

  • Methodological Answer : ¹⁵N labeling shifts NMR signals due to differences in nuclear spin and gyromagnetic ratios. For example, in ¹H-¹⁵N HMBC spectra, coupling constants (Jₕₙ) decrease compared to ¹⁴N analogs. In Raman spectroscopy , the NH₂ bending mode (~1600 cm⁻¹) shows isotopic shifts of ~20 cm⁻¹, aiding in structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermodynamic stability of m-Phenylenediamine-15N in aqueous vs. organic solvents?

  • Methodological Answer : Conduct replicate stability studies under controlled conditions (pH, temperature, oxygen levels). Use HPLC-UV/Vis to quantify degradation products (e.g., quinone derivatives). Compare results with computational models (e.g., DFT calculations ) to assess solvent effects on electron density distribution. Discrepancies may arise from solvent polarity’s impact on NH₂ group protonation .

Q. What experimental design strategies optimize the use of m-Phenylenediamine-15N in tracing nitrogen migration in heterocyclic synthesis?

  • Methodological Answer : Design dual-labeling experiments (e.g., ¹⁵N in m-Phenylenediamine and ¹³C in carbonyl groups) to track nitrogen incorporation into products. Use LC-MS/MS to fragment intermediates and map isotopic pathways. Control for kinetic isotope effects (KIEs) by comparing reaction rates with ¹⁴N/¹⁵N analogs .

Q. How can contradictory results in the catalytic efficiency of m-Phenylenediamine-15N in coordination polymers be analyzed?

  • Methodological Answer : Perform X-ray absorption spectroscopy (XAS) to compare metal-ligand bond lengths in ¹⁴N/¹⁵N polymers. Use Brunauer-Emmett-Teller (BET) analysis to assess surface area differences. Contradictions may stem from isotopic mass effects on crystal lattice vibrations, altering porosity .

Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing variability in isotopic enrichment levels across m-Phenylenediamine-15N batches?

  • Methodological Answer : Apply multivariate ANOVA to batch data (e.g., HRMS purity, IRMS ratios) to identify process-related variables (e.g., catalyst loading, reaction time). Include Grubbs’ test to detect outliers. Report confidence intervals (95% CI) for isotopic purity to ensure reproducibility .

Q. How should researchers document synthetic protocols for m-Phenylenediamine-15N to meet reproducibility standards?

  • Methodological Answer : Follow FAIR data principles :

  • Raw data : Provide NMR/FTIR spectra in open repositories (e.g., Zenodo) with DOI links.
  • Step-by-step protocols : Use platforms like *Protocols.io * to detail inert atmosphere setup, quenching methods, and purification (e.g., recrystallization solvents).
  • Uncertainty quantification : Report yields ± standard deviation (n ≥ 3) .

Conflict Resolution in Literature

Q. How can meta-analysis address discrepancies in reported reaction yields of m-Phenylenediamine-15N derivatives?

  • Methodological Answer : Aggregate data from ≥10 studies using PRISMA guidelines . Apply random-effects models to account for methodological heterogeneity (e.g., solvent choices, catalyst types). Sensitivity analysis can isolate variables causing yield variability (e.g., ¹⁵N purity >98% vs. <95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.